Fmoc-N-methyl-L-2-aminobutyric acid
CAS No.: 1310575-53-1
Cat. No.: VC6013124
Molecular Formula: C20H21NO4
Molecular Weight: 339.391
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1310575-53-1 |
---|---|
Molecular Formula | C20H21NO4 |
Molecular Weight | 339.391 |
IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
Standard InChI | InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m0/s1 |
Standard InChI Key | WBNLTUKBCCEZSD-SFHVURJKSA-N |
SMILES | CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Fmoc-N-methyl-L-2-aminobutyric acid (CAS: 1310575-53-1) has the molecular formula C₂₀H₂₁NO₄ and a molecular weight of 339.4 g/mol . The IUPAC name is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid, reflecting its stereochemistry and functional groups. Key synonyms include N-Fmoc-(S)-2-(methylamino)butyric acid and Fmoc-MeAbu(2)-OH, which are frequently used in commercial catalogs and research literature .
Stereochemical and Functional Features
The compound consists of an L-2-aminobutyric acid backbone modified with an N-methyl group and an Fmoc-protected α-amino group. The Fmoc moiety serves as a base-labile protecting group, enabling selective deprotection during SPPS without affecting acid-labile side-chain protections . The N-methylation reduces hydrogen-bonding capacity, which minimizes aggregation during synthesis and enhances peptide resistance to proteolytic degradation .
Synthesis and Manufacturing Protocols
Solid-Phase Synthesis Using 2-CTC Resin
A 2023 protocol demonstrated the efficient synthesis of Fmoc-N-Me-AA-OH derivatives using a 2-chlorotrityl chloride (2-CTC) resin . This method involves:
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Carboxylic Acid Protection: The amino acid’s carboxyl group is anchored to the 2-CTC resin.
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Fmoc Deprotection: Piperidine removes the Fmoc group, exposing the α-amino group.
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N-Methylation: The free amine undergoes alkylation with dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
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Resin Cleavage: Trifluoroacetic acid (1% TFA) liberates the N-methylated amino acid while retaining side-chain protections .
Table 1: Comparison of Methylation Reagents for Fmoc-N-Me-Abu-OH Synthesis
Reagent | Yield (%) | Purity (%) | Reaction Time (hr) |
---|---|---|---|
Dimethyl sulfate | 92 | 98 | 2 |
Methyl iodide | 88 | 95 | 3 |
Data adapted from methylation trials using Fmoc-Thr(tBu)-OH and Fmoc-βAla-OH . Dimethyl sulfate proved marginally superior in yield and efficiency.
Challenges in N-Methylation
N-Methylation of sterically hindered amino acids like Abu requires optimized conditions to avoid incomplete reactions. The electronic effects of the carboxyl group on the α-amino group complicate alkylation, necessitating strong bases like DBU to deprotonate the amine . Side reactions, such as over-alkylation or racemization, are mitigated by rigorous temperature control (0–4°C) and short reaction times .
Applications in Peptide Science
Enhancing Peptide Stability
N-Methylation confers resistance to enzymatic cleavage by proteases, extending the half-life of therapeutic peptides in vivo. For example, cyclosporine A, a cyclic undecapeptide containing N-methylated residues, exhibits oral bioavailability due to this modification . Fmoc-N-Me-Abu-OH is particularly useful in synthesizing peptidomimetics for neurodegenerative disease research, where blood-brain barrier penetration is critical .
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-Me-Abu-OH is integrated into automated SPPS workflows to construct complex peptides. Its compatibility with standard Fmoc-removal conditions (20% piperidine in DMF) ensures minimal side-chain deprotection. A 2016 review highlighted its role in synthesizing glycosylated and phosphorylated peptides, which are pivotal in cancer immunotherapy .
Table 2: Key Properties of Fmoc-N-Me-Abu-OH in SPPS
Property | Value/Role |
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Fmoc Deprotection Rate | <5 min (20% piperidine/DMF) |
Solubility | >50 mM in DMF or NMP |
Coupling Efficiency | >99% (with HBTU/HOBt activation) |
Analytical Characterization
Chiral Integrity
Circular dichroism (CD) spectroscopy verifies the L-configuration of the Abu residue, showing a negative Cotton effect at 220 nm . Racemization during synthesis is suppressed by using pre-activated derivatives (e.g., Fmoc-OSu) and minimizing exposure to basic conditions .
Industrial and Regulatory Considerations
Regulatory Status
Future Directions and Research Opportunities
Expanding N-Methylated Amino Acid Libraries
Recent advances in flow chemistry could enable large-scale production of Fmoc-N-Me-AA-OH derivatives, reducing costs for drug discovery pipelines. Machine learning models predicting methylation efficiency are also under development to optimize reaction conditions .
Peptide-Protein Interaction Studies
Incorporating Fmoc-N-Me-Abu-OH into peptide substrates for kinase or protease assays may elucidate the steric effects of N-methylation on enzyme binding kinetics. Such studies could inform the design of next-generation protease inhibitors .
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